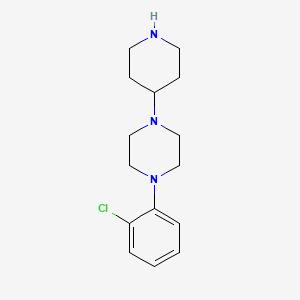

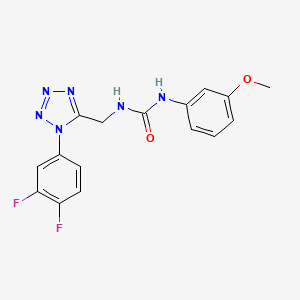

![molecular formula C27H21NO5 B2862499 ethyl 5-((furan-2-carbonyl)oxy)-2-methyl-1-phenyl-1H-benzo[g]indole-3-carboxylate CAS No. 392244-37-0](/img/structure/B2862499.png)

ethyl 5-((furan-2-carbonyl)oxy)-2-methyl-1-phenyl-1H-benzo[g]indole-3-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Indole derivatives are bioactive aromatic compounds that have been found in many important synthetic drug molecules . They possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Furan is a versatile platform molecule derived from hemi-cellulose, which can be further converted to fossil fuel alternatives and valuable chemicals due to its highly functionalized molecular structure .

Synthesis Analysis

The synthesis of indole and furan derivatives has been a topic of interest among researchers. For instance, the Paal-Knorr Furan Synthesis is a well-known method for synthesizing furan derivatives . Similarly, various methods have been developed for the synthesis of indole derivatives .Molecular Structure Analysis

Indole is also known as benzopyrrole, which contains a benzenoid nucleus and has 10 π-electrons . The presence of an aldehyde group in furfural makes it possible to further synthesize higher value chemicals and polymer monomers .Chemical Reactions Analysis

The reaction mechanisms for the conversion of furfural into bio-chemicals have been summarized and discussed in the literature . Similarly, various chemical reactions involving indole derivatives have been reported .Physical And Chemical Properties Analysis

Indole derivatives are generally crystalline and colorless in nature with specific odors . The physical and chemical properties of furan derivatives can vary widely depending on their specific structures .科学的研究の応用

Biobased Polyesters Synthesis

Yi Jiang et al. (2014) explored the enzymatic synthesis of biobased polyesters using 2,5-bis(hydroxymethyl)furan as a building block. This study highlights the potential of furan derivatives in creating renewable materials with applications in the polymer industry. The successful synthesis of novel biobased furan polyesters demonstrates the versatility of furan compounds in material science (Jiang et al., 2014).

Renewable Terephthalic Acid Precursors

J. Pacheco et al. (2015) investigated the catalytic pathways for converting biomass-derived furans into biobased terephthalic acid precursors, essential for producing renewable polyethylene terephthalate (PET). This research demonstrates the role of furan derivatives in sustainable chemistry and their contribution to reducing reliance on fossil fuels (Pacheco et al., 2015).

Biological Activity Studies

Weerachai Phutdhawong et al. (2019) prepared derivatives of methyl-5-(hydroxymethyl)-2-furan carboxylate and studied their biological activities. The investigation into the cytotoxicity against cancer cell lines and antimicrobial properties showcases the potential of furan derivatives in pharmaceutical applications (Phutdhawong et al., 2019).

Efficient Synthesis of Functionalized Butenolides

M. Khalilzadeh et al. (2011) described an efficient method for synthesizing 5-oxo-2,5-dihydro-3-furancarboxylate derivatives. This work emphasizes the synthetic versatility of furan compounds and their potential in creating various functional materials (Khalilzadeh et al., 2011).

作用機序

将来の方向性

特性

IUPAC Name |

ethyl 5-(furan-2-carbonyloxy)-2-methyl-1-phenylbenzo[g]indole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H21NO5/c1-3-31-27(30)24-17(2)28(18-10-5-4-6-11-18)25-20-13-8-7-12-19(20)23(16-21(24)25)33-26(29)22-14-9-15-32-22/h4-16H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAOIITCCFCVQQZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(C2=C1C=C(C3=CC=CC=C32)OC(=O)C4=CC=CO4)C5=CC=CC=C5)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H21NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 5-((furan-2-carbonyl)oxy)-2-methyl-1-phenyl-1H-benzo[g]indole-3-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

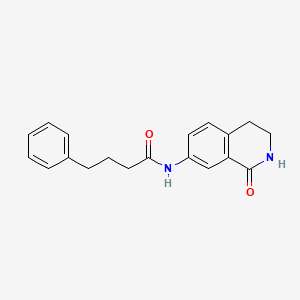

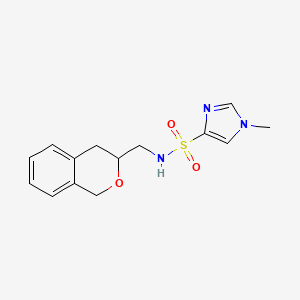

![N-{[3-(2-naphthyl)-1-phenyl-1H-pyrazol-4-yl]methyl}cyclohexanecarboxamide](/img/structure/B2862416.png)

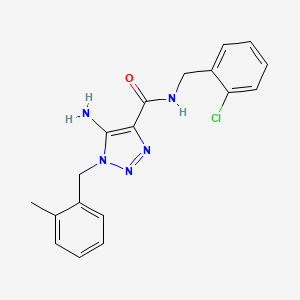

![N-(4-isopropylphenyl)-3-methyl-N-(4-vinylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2862418.png)

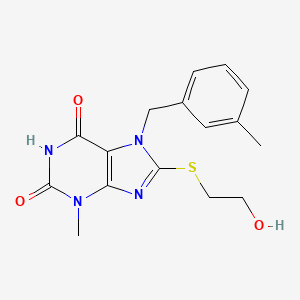

![4-[Ethyl(methyl)amino]-2-methylbenzaldehyde](/img/structure/B2862423.png)

![2-[3-(2,3-Dihydro-1-benzofuran-5-yl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2862427.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[methyl(2-oxo-1-phenylpyrrolidin-3-yl)amino]acetamide](/img/structure/B2862430.png)

![6-methyl-N-(4-pyridylmethyl)-4-(1,4-thiazinan-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2862431.png)

![3-Phenyl-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2862432.png)

![2-(4-benzylpiperazin-1-yl)-7-(3,4-diethoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2862433.png)